molecular formula C48H80Na8O64P8 B1443874 gamma-Cyclodextrin phosphate sodium salt CAS No. 199684-62-3

gamma-Cyclodextrin phosphate sodium salt

Cat. No. B1443874
CAS RN: 199684-62-3
M. Wt: 2112.8 g/mol
InChI Key: OAHSUJOFJLTTTK-KDMCOMQESA-F
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Description

Gamma-Cyclodextrin phosphate sodium salt is a pharmaceutical excipient used to enhance the solubility, bioavailability, and stability of poorly water-soluble drugs . It is also utilized in the treatment of inflammation, HIV, and neurological disorders by delivering targeted therapeutics . Gamma-Cyclodextrin is an octasaccharide derived from glucose . The alpha, beta, and gamma cyclodextrins correspond to six, seven, and eight glucose units, respectively .


Synthesis Analysis

The preparation of gamma-Cyclodextrin phosphate sodium salt is quite simple: by reacting a Cyclodextrin with a phosphorylating reagent such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based solvent or an ether-based solvent, randomly phosphated Cyclodextrins are obtained . Using the reaction with phosphorous oxychloride, the ratio of mono and diphosphate esters increased when the reaction temperature was raised from 25 to 60°C .


Molecular Structure Analysis

In gamma-Cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .


Physical And Chemical Properties Analysis

Gamma-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3 . Gamma-Cyclodextrin is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .

Scientific Research Applications

Drug Delivery Systems

Gamma-Cyclodextrin phosphate sodium salt is extensively used in drug delivery systems due to its ability to form inclusion complexes with various drugs. This enhances the solubility, stability, and bioavailability of pharmaceutical compounds. The hydrophobic cavity of γ-CDP Na can encapsulate hydrophobic drug molecules, protecting them from degradation and controlling their release rate .

Food Industry

In the food industry, γ-CDP Na serves as an encapsulating agent to improve the stability and solubility of flavors, vitamins, and other additives. Its ability to form complexes with lipophilic substances allows for the controlled release of flavors and the protection of sensitive ingredients from adverse conditions .

Environmental Remediation

The compound’s complexation capabilities are also applied in environmental science, particularly in the removal of pollutants from water. γ-CDP Na can form complexes with various organic pollutants, enhancing their solubility and facilitating their extraction from contaminated sites .

Cosmetics and Personal Care

In cosmetics, γ-CDP Na is used to stabilize volatile compounds such as fragrances and essential oils. It helps in maintaining the integrity of these compounds in formulations, thereby extending the shelf life and efficacy of cosmetic products .

Analytical Chemistry

Gamma-Cyclodextrin phosphate sodium salt is utilized in analytical chemistry as a chiral selector in capillary electrophoresis. It can separate enantiomers by forming transient diastereomeric complexes, which differ in their migration times through the capillary .

Biotechnology

In biotechnology, γ-CDP Na is used to stabilize enzymes and other proteins during storage and use. Its inclusion properties prevent protein denaturation and aggregation, which is crucial for maintaining the activity of biocatalysts .

Textile Industry

The textile industry benefits from the use of γ-CDP Na in the finishing process of fabrics. It can encapsulate and slowly release fragrances or antimicrobial agents, providing textiles with long-lasting freshness and protection .

Agricultural Applications

Lastly, γ-CDP Na finds application in agriculture as a carrier for pesticides and fertilizers. It improves the solubility and stability of these agrochemicals, allowing for more efficient and controlled release in the environment .

Mechanism of Action

Sugammadex, a derivative of gamma-Cyclodextrin, forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . Sugammadex creates a concentration gradient which favors movement of rocuronium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade .

Future Directions

Cyclodextrins, including gamma-Cyclodextrin, have been of great interest to scientists and researchers in both academia and industry for over a century . Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds . The excellent biocompatibility, selective recognition ability, and unique bioactive properties also make these Cyclodextrin-based functional systems especially attractive for biomedical applications .

properties

IUPAC Name

octasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHSUJOFJLTTTK-KDMCOMQESA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80Na8O64P8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746892
Record name PUBCHEM_71312637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2112.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Cyclodextrin phosphate sodium salt

CAS RN

199684-62-3
Record name PUBCHEM_71312637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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